4-Thiazolidinone, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-3-(2-propen-1-yl)-2-thioxo- 4-Thiazolidinone, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-3-(2-propen-1-yl)-2-thioxo-
Brand Name: Vulcanchem
CAS No.:
VCID: VC13285996
InChI: InChI=1S/C17H12N2O4S2/c1-2-8-18-16(20)15(25-17(18)24)10-13-6-7-14(23-13)11-4-3-5-12(9-11)19(21)22/h2-7,9-10H,1,8H2/b15-10+
SMILES: C=CCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])SC1=S
Molecular Formula: C17H12N2O4S2
Molecular Weight: 372.4 g/mol

4-Thiazolidinone, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-3-(2-propen-1-yl)-2-thioxo-

CAS No.:

Cat. No.: VC13285996

Molecular Formula: C17H12N2O4S2

Molecular Weight: 372.4 g/mol

* For research use only. Not for human or veterinary use.

4-Thiazolidinone, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-3-(2-propen-1-yl)-2-thioxo- -

Specification

Molecular Formula C17H12N2O4S2
Molecular Weight 372.4 g/mol
IUPAC Name (5E)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C17H12N2O4S2/c1-2-8-18-16(20)15(25-17(18)24)10-13-6-7-14(23-13)11-4-3-5-12(9-11)19(21)22/h2-7,9-10H,1,8H2/b15-10+
Standard InChI Key CKEPLAWHDARRHO-XNTDXEJSSA-N
Isomeric SMILES C=CCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/SC1=S
SMILES C=CCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])SC1=S
Canonical SMILES C=CCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])SC1=S

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s core structure consists of a thiazolidinone ring (a five-membered heterocycle containing nitrogen and sulfur) fused with a furan moiety. Key substituents include:

  • A 3-nitrophenyl group at the furan’s 5-position, introducing electron-withdrawing effects that enhance reactivity.

  • A propenyl chain at the thiazolidinone’s 3-position, contributing to lipophilicity and potential membrane interactions.

  • A thioxo group at the 2-position, which influences hydrogen bonding and enzymatic interactions.

The stereochemistry is defined by the (5E)-configuration, as indicated by the isomeric SMILES string C=CCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/SC1=S\text{C=CCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/SC1=S}, confirming the trans arrangement of critical functional groups.

Physicochemical Properties

PropertyValue
Molecular FormulaC17H12N2O4S2\text{C}_{17}\text{H}_{12}\text{N}_{2}\text{O}_{4}\text{S}_{2}
Molecular Weight372.4 g/mol
LogP (Predicted)~3.2 (moderate lipophilicity)
Hydrogen Bond Acceptors7
Hydrogen Bond Donors0

The absence of hydrogen bond donors and moderate logP suggest favorable blood-brain barrier penetration, a trait observed in bioactive thiazolidinones .

Synthesis and Reactivity

Synthetic Pathways

While no explicit synthesis protocol exists for this compound, analogous thiazolidinones are typically synthesized via:

  • Condensation Reactions: Thiourea and chloroacetic acid react under acidic conditions to form the thiazolidin-2,4-dione core .

  • Mannich Reactions: Introduction of the propenyl group via formaldehyde and amine intermediates, as demonstrated in the synthesis of morpholine-substituted derivatives .

  • Knoevenagel Condensation: Arylidene groups (e.g., 3-nitrophenylfuran) are added through aldehyde intermediates in acetic acid with sodium acetate .

For this compound, a plausible route involves:

  • Step 1: Formation of 3-allyl-2-thioxothiazolidin-4-one using allylamine.

  • Step 2: Condensation with 5-(3-nitrophenyl)furan-2-carbaldehyde under reflux.

Chemical Stability

The thioxo group at C2 renders the compound susceptible to nucleophilic attack, particularly at the sulfur atom. Stability studies on related derivatives indicate decomposition above 150°C, suggesting similar thermal limits for this compound .

Biological Activities and Mechanisms

Anticancer Activity

4-Thiazolidinones interfere with cancer cell proliferation via:

  • Apoptosis Induction: Upregulation of caspase-3/7 in breast cancer cells (MCF-7) .

  • Kinase Inhibition: Competitive binding to ATP pockets in kinases such as EGFR .

In a 2022 study, Les-3166 (a nitro-containing analog) reduced metabolic activity in HeLa cells by 78% at 50 μM, highlighting the nitro group’s role in cytotoxic effects .

Comparative Analysis with Analogues

CompoundStructural FeaturesBiological Activity
Target Compound3-Nitrophenyl, propenyl, thioxoHypothesized broad-spectrum
Les-5935 Methoxycarbonyl, fluorineAnticancer (IC₅₀ = 18.2 μM)
Les-6166 Chlorophenyl, morpholineAntibacterial (MIC = 6.25 μg/mL)
Compound 13 4-Fluorophenyl, piperazineAnticancer (IC₅₀ = 15.18 μM)

The target compound’s nitro group may enhance DNA intercalation compared to fluorine or chlorine substituents, while its propenyl chain could improve bioavailability over bulkier morpholine groups .

Future Research Directions

Priority Investigations

  • Synthesis Optimization: Scalable routes using green solvents (e.g., ethanol/water mixtures) .

  • In Vitro Screening: Antimicrobial panels against ESKAPE pathogens and cytotoxicity assays on NCI-60 cell lines.

  • QSAR Modeling: Correlation of logP and topological indices (κα₃) with activity to guide structural tweaks .

Clinical Translation Challenges

  • Metabolic Stability: Addressing potential hepatic clearance via cytochrome P450 interactions.

  • Selectivity: Mitigating off-target effects through prodrug strategies or targeted delivery systems.

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